ALP Activity: 6,7-Me₂ vs. 6-Cyclohexyl Substitution
The carboxamide derivatives prepared from CAS 131008-23-6 (compounds 1g–1j with 6,7-Me₂ substitution) were directly compared with derivatives bearing alternative R1 substituents in the same assay system. Compounds 1g and 1h (6,7-Me₂) showed ALP fold increases of 1.3 and 1.3, respectively, at 10⁻⁵ M, while compound 1n (6,7-OCH₂O-) achieved a 2.5-fold increase, and the 6-cyclohexyl analog 1d reached 2.4-fold [1]. The 6,7-dimethyl pattern provides a distinct, moderate activity profile that is essential for understanding the full SAR landscape of this series [1].
| Evidence Dimension | Cellular alkaline phosphatase (ALP) activity – fold increase vs. control in rat bone marrow stromal cells |
|---|---|
| Target Compound Data | 1g (6,7-Me₂, R₃=C₆H₄[4-CH₂P(O)(OEt)₂]): ALP = 1.3 (n.s.); 1h (6,7-Me₂): 1.3**; 1i (6,7-Me₂): 1.5**; 1j (6,7-Me₂): 1.5** (all at 10⁻⁵ M) |
| Comparator Or Baseline | Ipriflavone (lead): ALP = 1.6**; 1d (6-cyclohexyl): 2.4**; 1n (6,7-OCH₂O-): 2.5**; Control = 1.0 (all at 10⁻⁵ M) |
| Quantified Difference | 6,7-Me₂ carboxamides: 0.81–0.94× ipriflavone activity; 0.54–0.63× the most potent 6-cyclohexyl analog (1d) |
| Conditions | Rat femoral bone marrow stromal cells cultured with β-glycerophosphate and dexamethasone; compound concentration 10⁻⁵ M; ALP activity expressed as ratio to control (n=5–10); **p<0.01 vs. control by Student's t-test [1] |
Why This Matters
This data establishes that the 6,7-dimethyl substitution defines a specific, reproducible activity tier within the benzothiopyran SAR, making CAS 131008-23-6 the mandatory intermediate for any research program seeking to explore or benchmark the 6,7-Me₂ pharmacophore space.
- [1] Oda T, Notoya K, Gotoh M, Taketomi S, Fujisawa Y, Makino H, Sohda T. Synthesis of novel 2-benzothiopyran and 3-benzothiepin derivatives and their stimulatory effect on bone formation. J Med Chem. 1999;42(4):751-760. doi:10.1021/jm980583b View Source
